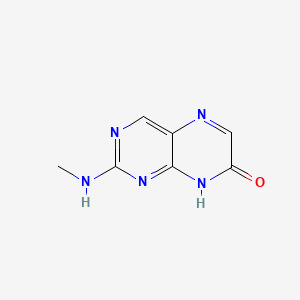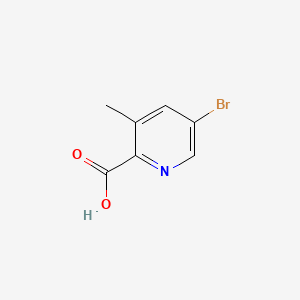
5-Bromo-3-methylpyridine-2-carboxylic acid
Übersicht
Beschreibung
5-Bromo-3-methylpyridine-2-carboxylic acid is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields . It is also employed as a building block for the β-alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist .
Synthesis Analysis
The synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) involves a bromination reaction with 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) as the raw material, N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . The bromination reaction of MPE is a typical reaction initiated by free radicals . The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 .Molecular Structure Analysis
The empirical formula of 5-Bromo-3-methylpyridine-2-carboxylic acid is C7H6BrNO2 . The molecular weight is 216.03 . The SMILES string representation isCc1ncc(Br)cc1C(O)=O . Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . NBS is used as a brominating reagent for bromination of the methyl group on the pyridine ring . The selectivity of the bromination reaction is currently only about 50% .Physical And Chemical Properties Analysis
5-Bromo-3-methylpyridine-2-carboxylic acid is a solid substance . Its melting point is between 226-230 °C .Wissenschaftliche Forschungsanwendungen
Catalytic Protodeboronation
This compound is used in the catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation .
Synthesis of Indolizidines
The protodeboronation process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . This showcases the compound’s utility in the synthesis of complex organic structures .
Bromination Reactions
5-Bromo-2-Carboxy-3-Methylpyridine is used in the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester . This reaction is a key step in the synthesis of imidazolinones . The bromination reaction is a typical exothermic reaction, and the apparent thermodynamics and apparent kinetics of the synthetic reaction process are very important to realize intrinsic and safe production .
Synthesis of 6,6’-Dimethyl-3,3’-Bipyridine
This compound has been used in the synthesis of 6,6’-dimethyl-3,3’-bipyridine . This showcases its utility in the creation of bipyridine structures, which have numerous applications in coordination chemistry and materials science .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . Studying the reaction mechanism of the bromination of MPE will help us to further understand the reaction process, and thus improve the experimental selectivity and yield .
Eigenschaften
IUPAC Name |
5-bromo-3-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-5(8)3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOCTKHBFREQCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672014 | |
| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methylpyridine-2-carboxylic acid | |
CAS RN |
886365-43-1 | |
| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-3-methylpyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



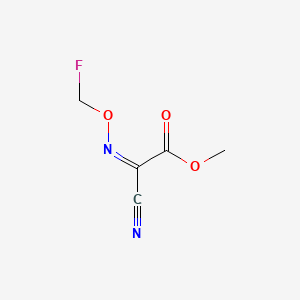
![2,3-Dithiabicyclo[2.2.1]heptan-7-ol,2,2-dioxide,syn-(9CI)](/img/no-structure.png)

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)
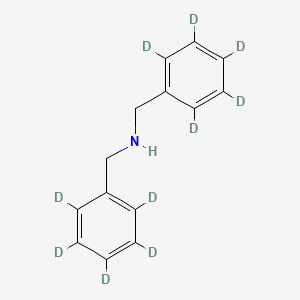
![1H-Azeto[1,2-A]pyrrolo[3,4-D]pyrrole](/img/structure/B592466.png)
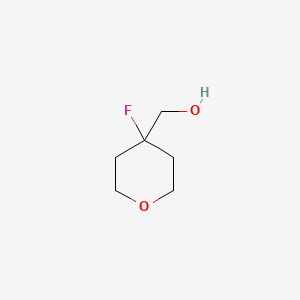
![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)
